molecular formula C6H3Br2N3 B1424281 5,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 957344-74-0

5,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B1424281
CAS RN: 957344-74-0
M. Wt: 276.92 g/mol
InChI Key: OVORGAZVJJAIEH-UHFFFAOYSA-N
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Description

5,8-Dibromoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 957344-74-0. It has a molecular weight of 276.92 .


Molecular Structure Analysis

The InChI code for 5,8-Dibromoimidazo[1,2-a]pyrazine is 1S/C6H3Br2N3/c7-4-3-10-5 (8)6-9-1-2-11 (4)6/h1-3H .


Physical And Chemical Properties Analysis

5,8-Dibromoimidazo[1,2-a]pyrazine is a solid substance. It should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediates

5,8-Dibromoimidazo[1,2-a]pyrazine: is widely used as an intermediate in organic syntheses . Its bromine substituents are reactive sites that can undergo further chemical transformations, making it a versatile building block for constructing more complex molecules.

Drug Discovery

This compound serves as a key scaffold in the development of new pharmaceuticals. Its heterocyclic structure is common in many biologically active molecules, and modifications to this core can lead to the discovery of novel therapeutic agents.

Materials Science

In materials science, 5,8-Dibromoimidazo[1,2-a]pyrazine can be used to synthesize new materials with potential applications in electronics, photonics, and as sensors due to its unique electronic properties.

Photophysical Studies

The imidazo[1,2-a]pyrazine system is known for its photophysical properties. Researchers utilize 5,8-Dibromoimidazo[1,2-a]pyrazine to study fluorescence and phosphorescence in various contexts, which can lead to applications in imaging and diagnostics.

Chemical Education

Due to its reactivity and the straightforward nature of its synthesis, 5,8-Dibromoimidazo[1,2-a]pyrazine is also used in educational settings to teach advanced organic chemistry concepts and laboratory techniques.

Catalysis

The compound can act as a ligand for transition metals, forming complexes that are used as catalysts in various chemical reactions, including those that are environmentally friendly and sustainable.

Environmental Science

Researchers are exploring the use of 5,8-Dibromoimidazo[1,2-a]pyrazine in environmental science, particularly in the detection and quantification of pollutants, due to its potential to form highly selective sensor materials.

Nanotechnology

Finally, 5,8-Dibromoimidazo[1,2-a]pyrazine is being investigated for its role in the synthesis of nanomaterials. Its ability to form ordered structures at the nanoscale can be exploited to create novel nanodevices with a wide range of applications.

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORGAZVJJAIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704845
Record name 5,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dibromoimidazo[1,2-a]pyrazine

CAS RN

957344-74-0
Record name 5,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromoacetaldehyde diethyl acetal (49 mL, 326 mmol) and 48% hydrobromic acid is heated to reflux for 1.5 h, then poured into propan-2-ol (600 mL) and quenched with NaHCO3. After filtering, 3,6-dibromopyrazin-2-yl amine (41.34 g, 163 mmol) is added to the solution and heated at reflux overnight. The reaction is cooled and solvents removed in vacuo, followed by addition of aq. NaHCO3 and extraction with EtOAc. The organic phase is dried over anhydrous MgSO4, filtered, and concentrated in vacuo to afford a brown solid. 1H NMR (250 MHz, CDCl3) δ(ppm) 7.86 (s, 1H), 7.93-7.94 (d, 1H), 7.98-7.99 (d, 1H); m/z (APCI) 278 (M+H)+; m.p 132-135° C.
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.34 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bromoacetaldehyde diethyl acetal (49 mL, 326 mmol) and 48% hydrobromic acid is heated to reflux for 1.5 h, then poured into propan-2-ol (600 mL) and quenched with NaHCO3. After filtering, 2,5-dibromo-3-aminopyrazine (41.34 g, 163 mmol) is added to the solution and heated at reflux overnight. The reaction is cooled and solvents removed in vacuo, followed by addition of aq. NaHCO3 and extraction with EtOAc. The organic phase is dried over MgSO4, filtered, and concentrated in vacuo to afford a brown solid. 1H NMR (250 MHz, CDCl3) δ(ppm) 7.86 (s, 1H), 7.93-7.94 (d, 1H), 7.98-7.99 (d, 1H); m/z (APCI) 278 (M+H)+; m.p 132-135° C.
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.34 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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